N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound characterized by its bromophenyl group and pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
Bromination: The starting material, 4-bromophenylmethanol, undergoes bromination to introduce the bromo group.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving a suitable amine and a β-diketone.
Carboxamide Formation: The carboxamide group is introduced by reacting the pyrimidine derivative with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.
Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Bromophenol
Reduction: 5,6-Dimethylpyrimidinylamine
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific structural features. Similar compounds include:
N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
N-[(4-Nitrophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide
These compounds differ in their substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-10(2)17-8-18-13(9)14(19)16-7-11-3-5-12(15)6-4-11/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHKAIOJLKDUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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